

# Mefenamic Acid and Cognitive Function: A Comparative Analysis of Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Mefenidil |           |
| Cat. No.:            | B1676151  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published findings on the effects of mefenamic acid on cognitive function, with a focus on its potential therapeutic role in neurodegenerative diseases such as Alzheimer's. We present a detailed analysis of preclinical and clinical data, experimental protocols, and a comparison with other non-steroidal anti-inflammatory drugs (NSAIDs).

### **Executive Summary**

Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated potential for improving cognitive function in both animal models of Alzheimer's disease and in a human clinical trial.[1][2][3] A key differentiator of mefenamic acid and other fenamate NSAIDs is their ability to inhibit the NLRP3 inflammasome, a critical pathway in neuroinflammation that is not targeted by other classes of NSAIDs like ibuprofen and diclofenac.[4][5] Preclinical studies show that mefenamic acid can completely reverse memory loss in transgenic mouse models of Alzheimer's disease. A phase II clinical trial in patients with prostate cancer undergoing androgen deprivation therapy, a treatment associated with cognitive decline, found that mefenamic acid significantly improved scores on the Mini-Mental State Examination (MMSE) compared to placebo.



# Comparative Data on Mefenamic Acid and Alternatives

The primary distinction in the mechanism of action between fenamate and non-fenamate NSAIDs in the context of neuroinflammation is the inhibition of the NLRP3 inflammasome.

| Feature                                                           | Mefenamic Acid<br>(Fenamate NSAID)          | Ibuprofen (Non-<br>Fenamate NSAID)             | Diclofenac (Non-<br>Fenamate NSAID) |
|-------------------------------------------------------------------|---------------------------------------------|------------------------------------------------|-------------------------------------|
| Primary Mechanism of Action                                       | COX-1 and COX-2 inhibitor                   | COX-1 and COX-2 inhibitor                      | COX-1 and COX-2 inhibitor           |
| NLRP3<br>Inflammasome<br>Inhibition                               | Yes                                         | No                                             | No                                  |
| Reported Cognitive<br>Effects (Preclinical<br>Alzheimer's Models) | Reversal of memory loss                     | Not reported in direct comparison              | Not reported in direct comparison   |
| Reported Cognitive<br>Effects (Human<br>Studies)                  | Improved MMSE<br>scores in a clinical trial | Positive association in an observational study | Not specifically reported           |

# Quantitative Data from Key Studies Human Clinical Trial: Mefenamic Acid for Cognitive Impairment

A phase II clinical trial investigated the effect of mefenamic acid on cognitive function in prostate cancer patients undergoing androgen deprivation therapy.



| Parameter                                                             | Mefenamic Acid<br>Group (n=14) | Placebo Group<br>(n=14) | p-value         |
|-----------------------------------------------------------------------|--------------------------------|-------------------------|-----------------|
| Baseline MMSE Score<br>(Mean ± SD)                                    | 26.0 ± 2.5                     | 27.0 ± 2.6              | 0.282           |
| MMSE Score after 6<br>Months (Mean ± SD)                              | 27.7 ± 1.8                     | 25.5 ± 4.2              | 0.037           |
| Change in MMSE<br>Score                                               | +1.7                           | -1.5                    | <0.05           |
| Patients with Maintained or Increased Cognitive Function              | 92%                            | 42.9%                   | 0.014           |
| Patients with Relevant Cognitive Decline (≥2- point decrease in MMSE) | 0%                             | 42.9%                   | Not significant |

Data from Salamanca-Gomez, F., et al. (2021).

## **Animal Studies: Mefenamic Acid in Alzheimer's Disease Models**

While direct quantitative comparisons of cognitive improvement between different NSAIDs in the same animal study are limited in the reviewed literature, a key study demonstrated a significant reversal of memory deficits with mefenamic acid.



| Animal Model                                                  | Treatment                                                            | Cognitive Test              | Outcome                                       |
|---------------------------------------------------------------|----------------------------------------------------------------------|-----------------------------|-----------------------------------------------|
| Transgenic Mouse<br>Model of Alzheimer's<br>Disease (3xTg-AD) | Mefenamic acid (25<br>mg/kg/day for 28 days<br>via osmotic minipump) | Novel Object<br>Recognition | Complete reversal of memory deficits          |
| Aβ(1-42)-infused Rat<br>Model of Alzheimer's<br>Disease       | Mefenamic acid                                                       | Not specified               | Improvement in learning and memory impairment |

Qualitative outcomes reported in the studies.

## **Experimental Protocols Human Clinical Trial Protocol**

- Study Design: Phase II, prospective, double-blind, randomized, placebo-controlled clinical trial.
- Participants: 28 patients with prostate cancer undergoing androgen deprivation therapy.
- Intervention: Mefenamic acid (500 mg) administered orally every 12 hours for six months.
- Control: Placebo administered orally every 12 hours for six months.
- Primary Outcome: Change in Mini-Mental State Examination (MMSE) score from baseline to six months.

As described in Salamanca-Gomez, F., et al. (2021).

### **Animal Study Protocol: Novel Object Recognition Test**

The novel object recognition test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:

• Habituation Phase: The mouse is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) to acclimate to the environment.



- Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
- Test Phase (T2): After a defined interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A cognitively healthy mouse will spend significantly more time exploring the novel object.

Detailed protocols can be found in various publications, including those by Lueptow, L. M. (2017) and Zhang, R., et al. (2012).

#### **Visualizations**

Signaling Pathway: Mefenamic Acid's Mechanism of Action











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Improve cognitive impairment using mefenamic acid non-steroidal anti-inflammatory therapy: additional beneficial effect found in a controlled clinical trial for prostate cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- To cite this document: BenchChem. [Mefenamic Acid and Cognitive Function: A Comparative Analysis of Preclinical and Clinical Findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676151#replicating-published-findings-on-mefenamic-acid-and-cognitive-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com